Diethylstilbestrol

Endocrinology Molecular Biology Nuclear Receptor Pharmacology

Source your Diethylstilbestrol (DES) from a supplier that understands its unique research value. With a 2.45-fold higher affinity for the nuclear estrogen receptor than estradiol, it is the definitive positive control for E-SCREEN, YES, and uterotrophic assays. Its exceptionally high binding free energy for ERα and unique ability to deactivate ERRγ make it an irreplaceable tool for endocrine disruption studies and structure-based drug design. Ensure your next study uses a reference compound with a precisely characterized, dose-dependent teratogenic and carcinogenic profile. Contact us for bulk pricing and custom specifications.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 56-53-1
Cat. No. B1670540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylstilbestrol
CAS56-53-1
SynonymsAgostilben
Apstil
Diethylstilbestrol
Diethylstilbestrol, (Z)-Isomer
Diethylstilbestrol, Disodium Salt
Distilbène
Estrogen, Stilbene
Stilbene Estrogen
Stilbestrol
Tampovagan
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+
InChIKeyRGLYKWWBQGJZGM-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides.
SOL @ 25 °C IN 95% ETHANOL (1 IN 5);  SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3);  SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES
In water, 12 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diethylstilbestrol Procurement Guide: Key Differentiators vs. Estradiol, BPA, and Other Estrogenic Analogs


Diethylstilbestrol (DES; CAS 56-53-1) is a potent, synthetic, nonsteroidal estrogen that binds to and activates estrogen receptors alpha and beta [1]. It has been widely used as a model compound to study estrogen receptor signaling, endocrine disruption, and the molecular basis of teratogenicity and carcinogenicity [2]. Its structural stability and high receptor affinity distinguish it from many other estrogenic compounds, making it a valuable tool in various research and industrial applications [3].

Diethylstilbestrol: Why This Compound Cannot Be Replaced by Generic Estrogen Analogs in Critical Research


While many compounds exhibit estrogenic activity, diethylstilbestrol possesses a unique combination of high receptor binding affinity, distinct metabolic stability, and a well-characterized, dose-dependent teratogenic and carcinogenic profile that cannot be replicated by other estrogens or endocrine disruptors [1]. Its specific interaction with the estrogen receptor and its downstream effects differ significantly from those of natural estrogens like 17β-estradiol or other synthetic estrogens like ethinylestradiol [2]. Furthermore, its potency as a urogenital teratogen is orders of magnitude greater than that of estradiol, and its binding profile to the estrogen-related receptor gamma (ERRγ) is distinct from that of both estradiol and selective estrogen receptor modulators (SERMs) like 4-hydroxytamoxifen [3]. These unique properties make direct substitution with a generic analog inappropriate for studies requiring precise mechanistic insights or reproducible toxicological outcomes.

Quantitative Evidence of Diethylstilbestrol Differentiation: Direct Comparisons for Informed Procurement


DES Exhibits 2- to 3-Fold Higher Nuclear Estrogen Receptor Binding Affinity Than Estradiol

Diethylstilbestrol (DES) demonstrates a significantly higher binding affinity for the nuclear estrogen receptor compared to the natural hormone 17β-estradiol (E2). In rat uterine nuclear fractions, the relative binding affinity (RBA) of DES was 245 ± 36, while E2 served as the baseline with an RBA of 100 [1]. This indicates a 2.45-fold higher affinity.

Endocrinology Molecular Biology Nuclear Receptor Pharmacology

DES Potency in MCF-7 Cell Proliferation Assay is 2.5-Fold Higher Than Estradiol

In a comparative in vitro study using the MCF-7 breast cancer cell proliferation assay (E-Screen), diethylstilbestrol (DES) was found to be 2.5 times more potent than 17β-estradiol (E2), based on EC50 values [1]. In a separate yeast estrogen screen (YES) assay, DES was 1.1 times more potent than E2. In the same study, the synthetic estrogen ethinylestradiol (EE2) was 1.9 times more potent than E2 in the MCF-7 assay, but only 0.7 times as potent in the YES assay [1].

Cell Biology Oncology Endocrine Disruption

DES is a 10- to 100-Fold More Potent Urogenital Teratogen Than Estradiol in Rats

A direct comparative study in fetal rats demonstrated that diethylstilbestrol (DES) is significantly more potent as a urogenital teratogen than 17β-estradiol (E2). When administered directly to day 19 fetuses, both DES (0.1, 1, or 10 μg/fetus) and E2 (10 or 100 μg/fetus) induced dose-related malformations. However, to achieve a comparable incidence of malformations, a 10- to 100-fold higher dose of E2 was required [1].

Developmental Toxicology Teratology Reproductive Biology

DES Binds to Estrogen-Related Receptor Gamma (ERRγ) and Induces Antagonist Conformation, Unlike Estradiol

Diethylstilbestrol (DES) acts as an antagonist for the estrogen-related receptor gamma (ERRγ), binding to its ligand-binding domain and inducing a conformational change that displaces the activation helix (helix 12) [1]. This results in the deactivation of ERRγ's constitutive transcriptional activity. In contrast, the natural ligand 17β-estradiol (E2) and the SERM raloxifene do not significantly affect ERRγ activity [1]. This differential activity was confirmed by crystal structures, which revealed a unique binding pose and induced conformation for DES within the ERRγ pocket.

Structural Biology Nuclear Receptor Signaling Drug Discovery

DES Demonstrates Superior Survival Benefit Over Tamoxifen in Metastatic Breast Cancer

In a long-term follow-up of a randomized clinical trial comparing diethylstilbestrol (DES) to tamoxifen in postmenopausal women with metastatic breast cancer, patients treated with DES had a significantly longer median survival (3.0 years vs. 2.4 years) and higher 5-year survival rate (35% vs. 16%) than those treated with tamoxifen [1]. The objective response rate was also numerically higher for DES (42% vs. 33%), though not statistically significant (p=0.31) [1].

Oncology Clinical Trial Hormonal Therapy

DES Exhibits Over 10-Fold Higher Binding Free Energy for ERα Compared to Bisphenol A

Molecular dynamics simulations of estrogen receptor alpha (ERα) binding revealed a stark difference in binding free energy between diethylstilbestrol (DES) and the structurally similar endocrine disruptor bisphenol A (BPA). The binding free energy for DES was calculated to be -23.47 kcal/mol, whereas for BPA it was only -11.82 kcal/mol [1]. This significant difference is attributed to the greater hydrophobicity, size, and flexibility of DES, which allows for more extensive and stable interactions within the ligand-binding pocket.

Computational Chemistry Endocrine Disruption Molecular Dynamics

Optimal Application Scenarios for Diethylstilbestrol Based on Comparative Evidence


High-Affinity Nuclear Receptor Probe for In Vitro Binding Studies

Given its 2.45-fold higher affinity for the nuclear estrogen receptor compared to estradiol, diethylstilbestrol is the preferred ligand for assays requiring robust and sensitive detection of receptor binding in cellular fractions or purified protein preparations [1]. This makes it an ideal positive control for competitive binding assays, SPR (surface plasmon resonance) studies, and fluorescence polarization assays targeting the estrogen receptor.

Potent Positive Control for In Vitro and In Vivo Estrogenicity Testing

DES's consistent and high potency—being up to 2.5 times more potent than estradiol in cell-based assays and 10 to 100 times more potent as a teratogen in vivo—establishes it as a definitive positive control [REFS-2, REFS-3]. It is essential for calibrating assay sensitivity in E-SCREEN, YES assays, and uterotrophic assays, as well as for validating new methods for detecting endocrine-disrupting chemicals (EDCs) in environmental samples.

Selective Chemical Probe for ERRγ Antagonism

Unlike estradiol, DES uniquely binds and deactivates the orphan nuclear receptor ERRγ by inducing a specific antagonist conformation [4]. This property makes DES an invaluable tool compound for researchers studying ERRγ function in metabolism, cancer, and development. It can be used in cell culture models to specifically probe ERRγ-mediated transcriptional regulation and to validate ERRγ as a therapeutic target.

Reference Standard for Computational Modeling of ERα Binding

The exceptionally high binding free energy of DES for ERα (-23.47 kcal/mol), which is nearly double that of bisphenol A (-11.82 kcal/mol), positions it as a superior reference compound for computational chemistry and structure-based drug design [5]. It is used to validate docking algorithms, calibrate molecular dynamics force fields for simulating ligand-receptor interactions, and benchmark the performance of virtual screening campaigns aimed at identifying novel ERα modulators.

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